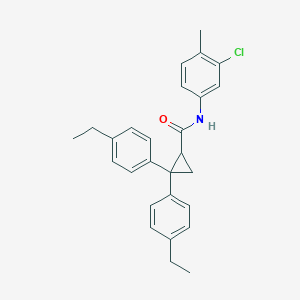

![molecular formula C23H22N2O4S B298570 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298570.png)

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one, also known as EPTC, is a herbicide that has been used for weed control in crops for over 50 years. It is a member of the thiocarbamate family of herbicides and is used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and wheat. EPTC is a selective herbicide, meaning it only targets certain types of plants while leaving others unharmed.

Mécanisme D'action

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one works by inhibiting the growth of weeds through interference with the biosynthesis of lipids and proteins. It is absorbed by the roots and transported to the leaves, where it disrupts the photosynthetic process and other metabolic pathways, ultimately leading to the death of the plant.

Biochemical and Physiological Effects:

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to have low toxicity to mammals and aquatic organisms. However, it can be toxic to non-target plants and animals if not used properly. It has been found to have a short half-life in soil, meaning it breaks down quickly and does not persist in the environment.

Avantages Et Limitations Des Expériences En Laboratoire

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a widely used herbicide in agriculture, making it readily available for research purposes. Its selectivity and effectiveness in controlling weeds make it a useful tool for studying the effects of weed competition on crop growth and yield. However, its potential toxicity to non-target organisms and its short half-life in soil may limit its use in certain experiments.

Orientations Futures

1. Development of new formulations of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one to improve its efficacy and reduce its potential environmental impact.

2. Investigation of the effects of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one on soil microbial communities and soil health.

3. Use of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in combination with other herbicides to develop integrated weed management strategies.

4. Study of the effects of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one on non-target plants and animals to better understand its potential impact on the environment.

5. Investigation of the potential use of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in non-agricultural settings, such as in the control of invasive plant species.

Méthodes De Synthèse

The synthesis of 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 4-methoxyaniline with ethyl acetoacetate to form a Schiff base. The Schiff base is then reacted with 3-ethoxy-4-(2-propynyloxy)benzaldehyde to form the thiazolidinone ring. The final product is obtained after purification and isolation.

Applications De Recherche Scientifique

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its herbicidal properties and its effects on crops. It has been shown to be effective in controlling a wide range of weeds, including barnyardgrass, foxtail, and pigweed. Studies have also shown that 5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can improve crop yield by reducing weed competition.

Propriétés

Nom du produit |

5-[3-Ethoxy-4-(2-propynyloxy)benzylidene]-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |

|---|---|

Formule moléculaire |

C23H22N2O4S |

Poids moléculaire |

422.5 g/mol |

Nom IUPAC |

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C23H22N2O4S/c1-5-13-29-19-12-7-16(14-20(19)28-6-2)15-21-22(26)25(3)23(30-21)24-17-8-10-18(27-4)11-9-17/h1,7-12,14-15H,6,13H2,2-4H3/b21-15-,24-23? |

Clé InChI |

DPAJCAIQGNCRFS-IRZHRRCCSA-N |

SMILES isomérique |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OCC#C |

SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OCC#C |

SMILES canonique |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)C)OCC#C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,10-Di(4-pyridinyl)-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B298488.png)

![11-(2,4-Dichlorophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B298489.png)

![4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione](/img/structure/B298490.png)

![4-(3-Methylphenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B298491.png)

![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)

![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)

![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)

![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)

![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)

![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)